147529-30-4

Alzheimer's Disease Antibody Specificity Epitope Mapping

Full-length Aβ(1-40)/(1-42) peptides aggregate rapidly and harbor T-cell epitopes (residues 16-33) that confound immunoassays and pose autoimmune risks in vaccine studies. Aβ(1-9) (CAS 147529-30-4) is the precise solution: a soluble, non-aggregating N-terminal fragment retaining the functional B-cell epitope (IC₅₀ 1×10⁻⁶ M against mAb 10D5) with zero T-cell epitope activity. • Artifact-free coating antigen for N-terminal-specific Aβ sandwich ELISAs. • Safe active immunogen for Alzheimer's vaccines-B-cell response without T-cell autoimmunity. • Native DAEFRHDSG sequence enables biologically relevant Cu(II)/Zn(II) coordination studies. • Non-aggregating format fully compatible with high-resolution solution NMR.

Molecular Formula C₄₂H₆₀N₁₄O₁₇
Molecular Weight 1033.01
CAS No. 147529-30-4
Cat. No. B612479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name147529-30-4
CAS147529-30-4
Molecular FormulaC₄₂H₆₀N₁₄O₁₇
Molecular Weight1033.01
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (1-9) Overview


The compound with CAS Number 147529-30-4 is Beta-Amyloid (1-9) (Aβ(1-9)), a synthetic N-terminal nonapeptide fragment of the human beta-amyloid protein, with the amino acid sequence Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly (DAEFRHDSG) and a molecular weight of 1033.1 Da [1][2]. As a truncated variant of the full-length Alzheimer's β-amyloid peptides Aβ(1-40) and Aβ(1-42), this fragment retains the N-terminal metal-binding domain and a functional B-cell epitope, but critically lacks the central hydrophobic core (residues 17-21) responsible for the aggregation and neurotoxicity characteristic of the full-length peptides [3][4][5]. This unique combination of properties makes it a critical tool for immunological studies and a key component in the design of safe, second-generation Alzheimer's vaccines.

Why Generic Substitution Fails for Aβ(1-9)


The scientific value of Beta-Amyloid (1-9) [147529-30-4] is defined by a specific and non-interchangeable combination of functional properties that are not present in its closest analogs, such as the full-length Alzheimer's peptides Aβ(1-40) or Aβ(1-42), or even other short N-terminal fragments. Critically, Aβ(1-9) retains a functional B-cell epitope while lacking both T-cell epitopes (which are mapped to residues 16-33 of the full-length peptide) and the aggregation-prone hydrophobic core [1][2]. This is in stark contrast to the full-length Aβ(1-40) and Aβ(1-42), which are highly aggregatory, neurotoxic, and capable of inducing potentially harmful T-cell-mediated autoimmune responses [1][3]. Furthermore, the native sequence of Aβ(1-9) is uniquely suited for copper(II) complexation, exhibiting significantly higher thermodynamic stability than even closely related alanine-mutated derivatives [4]. Substituting Aβ(1-9) with a simple hydrophilic peptide or a longer fragment would compromise either the antibody recognition specificity, the ability to study specific metal-binding interactions, or the safety profile required for immunological assays, leading to data that is not comparable or biologically relevant.

Aβ(1-9) Differentiation Evidence


mAb 10D5 Binding Affinity

In a direct head-to-head comparison of antibody binding inhibition, the synthetic Aβ(1-9) peptide (DAEFRHDSG) demonstrated an IC50 of 1 × 10⁻⁶ M against the anti-Aβ monoclonal antibody 10D5. This value is comparable to the inhibition exhibited by the full-length Aβ(1-40) peptide (IC50 = 8 × 10⁻⁷ M), confirming that the entire 10D5 epitope is contained within the N-terminal nine amino acids. Critically, the binding is significantly stronger than shorter fragments like EFRH (3-6), which showed a 3-fold higher IC50 of 3 × 10⁻⁶ M, and the minimal tripeptide FRH, which had a >300-fold higher IC50 of ~3 × 10⁻³ M [1]. This demonstrates Aβ(1-9) is the minimal, high-affinity recognition sequence for therapeutically relevant antibodies.

Alzheimer's Disease Antibody Specificity Epitope Mapping ELISA

Absence of T-Cell Epitopes

Epitope mapping studies in humans have identified immunodominant T-cell epitopes within the Aβ peptide, which reside specifically in amino acids 16-33 [1]. This region is entirely absent from the Aβ(1-9) fragment (residues 1-9). The separation of the B-cell epitope (present in residues 1-9) from the mapped T-cell epitopes (residues 16-33) is a critical differential property. Full-length Aβ(1-40) and Aβ(1-42) contain both regions, which led to the failure of the AN-1792 vaccine trial due to T-cell-mediated meningoencephalitis [2]. Aβ(1-9) is thus inherently designed to elicit an anti-Aβ antibody response without activating potentially harmful autoreactive T-cells.

Alzheimer's Disease Immunotherapy Vaccine Safety T-Cell Epitope Mapping

Non-Aggregating Fragment

The aggregation of full-length Aβ peptides is driven by the central hydrophobic core spanning residues 17-21, which is absent in the Aβ(1-9) fragment [1]. Biophysical studies confirm this differential behavior. The N-terminal hydrophilic Aβ(1-9) sequence populates PII-like conformations at 0°C, transitions towards β-strand at 20°C, and approaches a random coil structure at 60°C [2]. In contrast, full-length Aβ(1-40) rapidly adopts β-sheet aggregates under identical conditions. This lack of β-sheet stability at physiological temperatures makes Aβ(1-9) inherently non-fibrillogenic and suitable for reproducible, artifact-free solution-phase assays.

Amyloid Aggregation Biophysical Chemistry Protein Stability Structural Biology

Cu(II) Complex Stability

A potentiometric and spectroscopic study directly compared the copper(II) complexes formed by the native Aβ(1-9) (DAEFRHDSG) and two alanine-mutated derivatives. The study found that while the coordination chemistry of the mutated peptides was similar, the thermodynamic stability of the copper(II) complexes formed by the native sequence was significantly higher than that of the mutants [1]. This enhanced stability is attributed to secondary interactions from the polar side chains of Asp, Glu, Ser, and Arg residues, revealing that the native N-terminal sequence is specifically optimized for copper(II) complexation, a property that is lost upon mutation.

Bioinorganic Chemistry Metal-Binding Peptides Alzheimer's Disease Thermodynamic Stability

Alzheimer's Vaccine Immunogen

The EFRH motif (residues 3-6) within Aβ(1-9) has been validated as a critical epitope for eliciting plaque-clearing antibodies. Immunization with filamentous phages displaying the EFRH epitope produced anti-aggregating β-amyloid antibodies [1]. Building on this, commercial and academic sources confirm that the Aβ(1-9) fragment serves as a preferred immunogen for second-generation vaccines because it contains the functional B-cell epitope but lacks the known T-cell epitopes that caused severe adverse effects in clinical trials of full-length Aβ vaccines [2][3]. This differentiates it from all longer Aβ fragments as a vaccine building block with inherent safety advantages.

Alzheimer's Disease Vaccine Development Immunotherapy Peptide Antigen

Aβ(1-9) Key Applications


ELISA for Anti-Aβ Antibody Screening

Use Aβ(1-9) as a non-aggregating, high-affinity coating antigen for sandwich ELISAs to screen or quantify antibodies targeting the N-terminal region of Aβ. Its IC50 of 1 × 10⁻⁶ M against mAb 10D5 confirms it is the minimal functional epitope, eliminating potential artifacts from the hydrophobic core of longer peptides [1].

Safer Alzheimer's Vaccine Design

Employ Aβ(1-9) as the core immunogen for active vaccination strategies. It encompasses the critical B-cell epitope required to generate plaque-clearing antibodies while completely lacking the T-cell epitopes (mapped to residues 16-33) that caused severe autoimmune adverse events in previous clinical trials with full-length Aβ [2][3].

Metal-Induced Aβ Aggregation Studies

Utilize the native Aβ(1-9) sequence in bioinorganic studies to investigate Cu(II) and Zn(II) coordination chemistry. Its sequence-specific side-chain interactions yield higher thermodynamic stability in copper complexes compared to alanine mutants, making it the appropriate model for the biologically relevant metal-binding domain of Aβ [4].

Structural Studies of Aβ N-Terminal Domain

Leverage the non-aggregating, soluble nature of Aβ(1-9) for high-resolution structural biology techniques, such as solution NMR. Its temperature-dependent transitions from PII-helix to random coil, without forming β-sheet aggregates, enable detailed conformational studies that are impossible with the full-length, rapidly aggregating peptides [5].

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